N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide
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Overview
Description
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Substitution Reactions:
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the thiazole ring or the phenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., solvents, temperature, and catalysts).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Investigated for its potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide depends on its specific biological target. Generally, thiazole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact mechanism may involve binding to active sites, inhibition of enzyme activity, or interference with cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.
Sulfonylacetamides: Compounds with similar sulfonylacetamide moieties but different aromatic groups.
Uniqueness
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Conclusion
This compound is a compound with diverse potential applications in scientific research and industry. Its unique structure and reactivity make it an interesting subject for further study and development.
Properties
IUPAC Name |
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-13-4-5-14(2)17(10-13)18-11-27-20(21-18)22-19(23)12-28(24,25)16-8-6-15(26-3)7-9-16/h4-11H,12H2,1-3H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFSAZVNNQEUNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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